2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is synthesized through the condensation of 2-hydroxybenzohydrazide with isatins, leading to derivatives that exhibit a variety of pharmacological properties, including anti-inflammatory and anticancer activities. The molecular structure features a benzohydrazide moiety linked to an indole derivative, which is significant for its biological interactions.
The compound falls under the category of hydrazones and indole derivatives, which are known for their diverse biological activities. It has been studied for its synthesis and characterization in various research articles, highlighting its potential applications in drug development and therapeutic interventions .
The synthesis of 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves several key steps:
The molecular formula of 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is C15H12N4O3. The structure includes:
Spectroscopic data confirm the structure:
The compound can participate in various chemical reactions typical for hydrazones and indoles:
The mechanism of action of 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been explored in biological studies:
These findings highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and cancers.
The physical properties of 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include:
Chemical properties include stability under standard conditions but may vary based on substituents on the indole ring.
The compound has significant applications in medicinal chemistry:
2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide represents a structurally intricate small molecule that bridges two pharmacologically significant motifs: the isatin nucleus (2-oxoindoline) and salicylic acid hydrazide. This hybrid compound exemplifies modern medicinal chemistry's rational design approach, leveraging synergistic bioactivity from both moieties. Characterized by a molecular weight of 265.27 g/mol (C₁₅H₁₁N₃O₃), it belongs to a class of molecules intensively studied for their diverse biological activities, particularly in oncology and inflammation [1] [7] [10]. Its relevance stems from the proven therapeutic utility of indole derivatives—exemplified by FDA-approved agents like sunitinib and nintedanib—and the hydrazide group's role in enabling targeted molecular interactions [2] [6] [9]. The compound’s structural duality facilitates interactions with multiple cellular targets, positioning it as a versatile scaffold in drug discovery pipelines.
This compound adopts a planar conformation due to the conjugation across its hydrazone linker (–NH–N=C–), which bridges the isatin and salicylic acid fragments. The isatin moiety contributes a lactam carbonyl and an electrophilic sp²-hybridized C3 carbon, while the salicylic acid-derived portion provides a phenolic hydroxyl group capable of hydrogen bonding or metal chelation. The Z-configuration around the hydrazone bond is thermodynamically favored and is critical for its biological activity [7] [10]. The presence of the ortho-hydroxy group adjacent to the hydrazide carbonyl enhances stability through intramolecular hydrogen bonding, forming a pseudo-six-membered ring that may influence bioavailability [3].
Variations exist, such as the 5-methyl-substituted derivative (CAS: 300712-29-2, C₁₆H₁₃N₃O₃), which adds steric bulk to the indole ring. This modification increases molecular weight to 295.29 g/mol and slightly elevates lipophilicity (predicted density: 1.40 g/cm³), potentially enhancing membrane permeability [3]. The compound’s acid dissociation constant (pKa ≈ 8.26) suggests partial ionization under physiological conditions, influencing its solubility and distribution [3].
Table 1: Structural and Physicochemical Properties of Key Isatin-Hydrazides
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | 55711-62-1 | C₁₅H₁₁N₃O₃ | 265.27 | Z-configuration, salicylic acid-isatin hybrid |
2-Hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | 300712-29-2 | C₁₆H₁₃N₃O₃ | 295.29 | 5-methylindole, enhanced lipophilicity |
Isatin-hydrazide hybrids emerged as a strategic response to the limitations of mono-targeted therapies in complex diseases like cancer. Historically, isatin derivatives gained attention with the discovery of natural indole alkaloids (e.g., vincristine) and later with synthetic kinase inhibitors like sunitinib [5] [9]. The integration of a hydrazide linker—a bioisostere for amide or ester groups—enables enhanced hydrogen-bonding capacity and metabolic stability. These hybrids exploit the isatin scaffold’s versatility, which allows substitutions at N1, C5, or the hydrazide nitrogen to fine-tune target specificity [4] [8].
The pharmacological significance of this class is underscored by their dual-targeting capability. For instance, compound 5i (N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide) demonstrated potent estrogen receptor alpha (ERα) degradation in breast cancer cells (MCF-7, IC₅₀ = 9.29 µM), a mechanism distinct from classical SERMs like tamoxifen [4]. Molecular docking studies revealed that such compounds occupy the ligand-binding domain (LBD) of ERα, inducing conformational changes that promote proteasomal degradation [4]. Beyond oncology, these hybrids have been explored as antiviral and antimicrobial agents, capitalizing on the hydrazide group’s ability to chelate metal ions essential for pathogen enzymes [6] [9].
Table 2: Pharmacological Profile of Key Isatin-Hydrazide Hybrids
Hybrid Compound | Primary Target | Reported Activity | Mechanistic Insight |
---|---|---|---|
Compound 5i | Estrogen receptor α (ERα) | Antiproliferative in MCF-7 (IC₅₀ = 9.29 µM) | ERα downregulation via proteasomal degradation |
BIBF1120 (Nintedanib) | VEGFR/PDGFR/FGFR | FDA-approved for NSCLC | Triple angiokinase inhibition |
(Z)-TMT00346 analog | Tubulin | Tubulin polymerization inhibition (IC₅₀ = 5.0 µM) | Binding at colchicine site, G₂/M arrest |
Indole derivatives constitute a privileged scaffold in oncology, evidenced by their prominence in >20% of FDA-approved anticancer drugs. Their bioavailability and structural plasticity enable interactions with diverse targets: tubulin (vinca alkaloids), kinases (sunitinib), histone deacetylases (panobinostat), and receptor tyrosine kinases (alectinib) [2] [6] [9]. The isatin core specifically contributes to anticancer activity through multiple pathways:
In inflammation, indole derivatives target cyclooxygenase (COX), lipoxygenase (LOX), and NF-κB pathways. While not explicitly reported for 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide, structurally related isatin-hydrazides suppress pro-inflammatory cytokines (TNF-α, IL-6) by modulating these pathways [6]. The salicylic acid component in the keyword compound further suggests potential for COX inhibition, akin to nonsteroidal anti-inflammatory drugs (NSAIDs) [6].
Table 3: Clinically Relevant Indole-Based Anticancer Agents
Drug (Brand Name) | Molecular Target | Indication | Structural Features |
---|---|---|---|
Sunitinib (Sutent®) | VEGFR, PDGFR, c-KIT | Renal cell carcinoma, GIST | Oxindole core with pyrrole substituent |
Nintedanib (Ofev®) | VEGFR, PDGFR, FGFR | NSCLC, IPF | Indolinone with methyl carboxylate |
Panobinostat (Farydak®) | HDAC | Multiple myeloma | Cinnamyl hydroxamate-linked cap group |
Osimertinib (Tagrisso®) | EGFR T790M | NSCLC | Pyrimidine-indole hybrid |
The keyword compound embodies these principles, with its isatin-hydrazide architecture enabling dual engagement of tubulin and kinase targets. Research indicates that analogs like TMT00346 bind the colchicine site of tubulin, disrupting microtubule dynamics [6] [7]. Simultaneously, the salicylic acid moiety may confer anti-angiogenic effects through kinase inhibition, mirroring nintedanib’s activity [8] [9]. This multi-target profile is crucial for overcoming drug resistance in malignancies like glioblastoma, where compensatory signaling pathways often limit single-target agents [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8